molecular formula C20H23ClFNO B3830740 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride

4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride

Cat. No.: B3830740
M. Wt: 347.9 g/mol
InChI Key: QFCRRYJGMRQRAL-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylamino group, a fluorophenyl group, and a phenylbutynol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 3-fluorophenylacetylene with diethylamine, followed by the addition of phenylacetylene. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The fluorophenyl and phenylbutynol moieties contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-3-fluorophenylmethanol
  • 4-(Diethylamino)-1-phenylbut-2-yn-1-ol

Uniqueness

Compared to similar compounds, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride stands out due to the presence of both the fluorophenyl and phenylbutynol groups

Properties

IUPAC Name

4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO.ClH/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18;/h5-8,10-13,16,23H,3-4,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCRRYJGMRQRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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